molecular formula C21H36O7 B131525 Methyl 7-((1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate CAS No. 61302-47-4

Methyl 7-((1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate

Cat. No. B131525
CAS RN: 61302-47-4
M. Wt: 400.5 g/mol
InChI Key: LBTFOYZKHZOLPE-AVPDHNOJSA-N
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Description

Methyl 7-((1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate is a useful research compound. Its molecular formula is C21H36O7 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Reductive Oxa Ring Opening and Synthesis of Carbohydrate Derivatives

The reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones has been explored for the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses. This method, involving photoinduced electron transfer, provides a pathway to 3-hydroxycyclohexanone derivatives and further to complex carbohydrate structures, highlighting its utility in synthetic organic chemistry and potential applications in the development of novel compounds with biological relevance (Cossy et al., 1995).

Transformation of D-xylose to Highly Oxygenated Cyclopentane Derivatives

The transformation of D-xylose into highly oxygenated cyclopentane derivatives showcases an intricate synthesis pathway involving Knoevenagel condensation and a series of subsequent reactions. This process culminates in the creation of enantiomerically pure compounds, demonstrating the synthetic versatility of carbohydrate starting materials and their potential in generating structurally complex molecules for scientific research (Tadano et al., 1987).

Prins-Type Cyclization of Oxonium Ions

The Prins cyclization, a key reaction in organic synthesis, has been extended to (alk-3-enyloxy)acrylates, leading to the formation of tetrahydro-2H-pyrans and tetrahydrofuran derivatives. This work not only expands the scope of the Prins cyclization but also underscores the potential of oxonium ion intermediates in constructing diverse and complex molecular architectures, relevant for the synthesis of natural products and other biologically active compounds (Fráter et al., 2004).

Stereochemistry in Grignard Reactions

The study of stereochemistry in Grignard reactions on δ-keto esters reveals the influence of solvent and reactant on the outcomes of these reactions. Such investigations provide deeper insights into reaction mechanisms and stereochemical control, essential for the synthesis of chiral molecules and the development of new methodologies in organic synthesis (Colantoni et al., 1978).

properties

IUPAC Name

methyl 7-[(1R,2S,3R,5S)-5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O7/c1-15(23)27-18-13-19(28-21-11-7-8-12-26-21)17(14-22)16(18)9-5-3-4-6-10-20(24)25-2/h16-19,21-22H,3-14H2,1-2H3/t16-,17-,18+,19-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTFOYZKHZOLPE-AVPDHNOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C(C1CCCCCCC(=O)OC)CO)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]([C@@H]([C@H]1CCCCCCC(=O)OC)CO)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628368
Record name Methyl 7-{(1R,2S,3R,5S)-5-(acetyloxy)-2-(hydroxymethyl)-3-[(oxan-2-yl)oxy]cyclopentyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-[(1R,2S,3R,5S)-5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate

CAS RN

61302-47-4
Record name Methyl 7-{(1R,2S,3R,5S)-5-(acetyloxy)-2-(hydroxymethyl)-3-[(oxan-2-yl)oxy]cyclopentyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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